molecular formula C15H9ClFN B2489774 2-Chloro-4-(4-fluorophenyl)quinoline CAS No. 105189-21-7

2-Chloro-4-(4-fluorophenyl)quinoline

Cat. No. B2489774
Key on ui cas rn: 105189-21-7
M. Wt: 257.69
InChI Key: FXESZDQRNFIGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04758566

Procedure details

A mixture of 12 g of 4-(4-fluorophenyl)carbostyril and 50 ml of phosphorus oxychloride is heated under reflux for 1.5 hours and then concentrated under reduced pressure. Ice-water is added to the residue and the resulting mixture is extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is recrystallized from diethyl ether - ethanol to give 11.1 g of the title compound, m.p. 118° C.
Name
4-(4-fluorophenyl)carbostyril
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[NH:11][C:10](=O)[CH:9]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1

Inputs

Step One
Name
4-(4-fluorophenyl)carbostyril
Quantity
12 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC(NC2=CC=CC=C12)=O
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ice-water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from diethyl ether - ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.